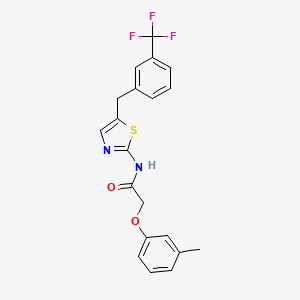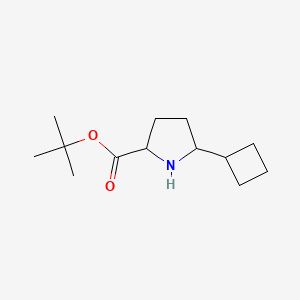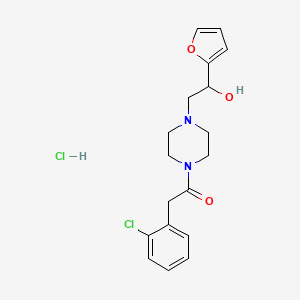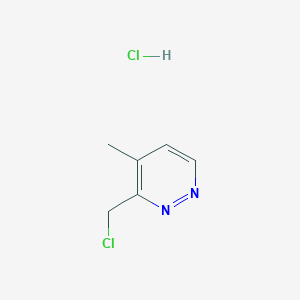![molecular formula C27H28N6O2S B2943840 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 1223893-88-6](/img/no-structure.png)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine ring. This type of structure is often found in pharmacologically active compounds .
Molecular Structure Analysis
The compound contains several functional groups and heterocyclic rings, which could potentially interact with biological targets in various ways. Computational studies could provide insights into the preferred binding modes of these compounds .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide, due to its complex structure, has been involved in various studies focusing on the synthesis and evaluation of biological activities. Research has shown that compounds with similar structural frameworks have been synthesized and assessed for their potential in various biological applications.
Insecticidal Activity : A study demonstrated the synthesis of new heterocyclic compounds incorporating a thiadiazole moiety, evaluated for insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research opens avenues for the use of similar compounds in pest management strategies (Fadda et al., 2017).
Anticancer and Antimicrobial Activities : The synthesis of heterocycles based on antipyrine derivatives has been explored, with some compounds showing promising anticancer and antimicrobial activities. Such studies highlight the potential therapeutic applications of these compounds in treating cancer and infections (Riyadh et al., 2013).
Antibacterial and Antifungal Activities : New pyrazoline and pyrazole derivatives have been synthesized, exhibiting significant antibacterial and antifungal properties. This suggests the compound's possible use in developing new antimicrobial agents (Hassan, 2013).
Biochemical Impacts and Potential Insecticidal Agents : Studies on novel bioactive sulfonamide thiazole derivatives have shown potential insecticidal effects against the cotton leafworm, Spodoptera littoralis, further underscoring the agricultural applications of such compounds (Soliman et al., 2020).
Antimicrobial Activity of Heterocycles : The synthesis of new heterocycles incorporating antipyrine moiety has been evaluated for antimicrobial activity, indicating the compound's utility in combating microbial infections (Bondock et al., 2008).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction. They are involved in promoting sleep, regulating blood flow, and modulating neurotransmitter release .
Mode of Action
This compound interacts with its targets, the adenosine receptors, by binding to them. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold of the compound was chosen as a pharmacophore for the adenosine receptors . It was substituted at the 5 position with reactive linkers of different lengths . Computational studies suggest different binding modes for developed compounds at the three receptors .
Biochemical Pathways
The compound affects the adenosine receptor pathways. By binding to the adenosine receptors, it can influence various downstream effects such as vasodilation, inhibition of neurotransmitter release, and influence on immune cells .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific adenosine receptor subtype it interacts with. For instance, some compounds with similar structures have been shown to behave as dual hA2A/hA3 ligands .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(2,3-dimethylphenyl)acetamide, which is synthesized from 2,3-dimethylaniline and acetic anhydride. These two intermediates are then coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "2,3-dimethylaniline", "acetic anhydride", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "- 4-butoxyaniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of potassium carbonate and DMF to form 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl nitrobenzoate.", "- The nitro group is then reduced using palladium on carbon and hydrogen gas to form 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl amine.", "- The amine is then reacted with 2-chloro-1,3-dimethylthioimidazolium chloride in the presence of triethylamine and DMF to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(2,3-dimethylphenyl)acetamide:", "- 2,3-dimethylaniline is reacted with acetic anhydride in the presence of pyridine to form N-(2,3-dimethylphenyl)acetamide.", "Coupling of the two intermediates:", "- The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(2,3-dimethylphenyl)acetamide are coupled using EDC and NHS in the presence of DMF to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide." ] } | |
Número CAS |
1223893-88-6 |
Fórmula molecular |
C27H28N6O2S |
Peso molecular |
500.62 |
Nombre IUPAC |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H28N6O2S/c1-4-5-15-35-21-11-9-20(10-12-21)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)36-17-25(34)28-22-8-6-7-18(2)19(22)3/h6-14,16H,4-5,15,17H2,1-3H3,(H,28,34) |
Clave InChI |
JKOUZBVIQYRPMI-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5C)C)C3=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2943759.png)
![N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943762.png)

![2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2943765.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2943771.png)
![3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2943772.png)

![Methyl 4-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate](/img/structure/B2943775.png)
![N~4~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2943776.png)
![N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2943777.png)